Cas no 1339136-16-1 (4-(4-methylpentan-2-yl)aminobutan-2-ol)

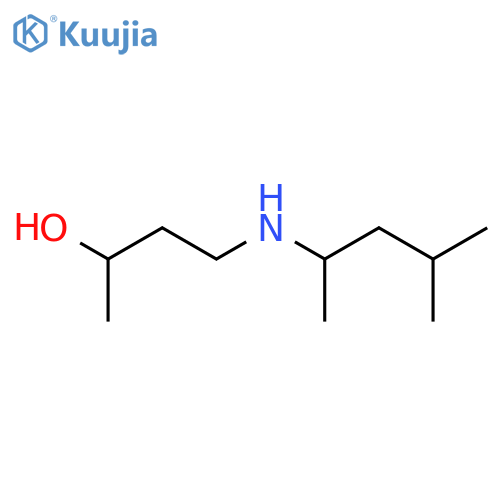

1339136-16-1 structure

商品名:4-(4-methylpentan-2-yl)aminobutan-2-ol

4-(4-methylpentan-2-yl)aminobutan-2-ol 化学的及び物理的性質

名前と識別子

-

- 4-[(4-Methylpentan-2-yl)amino]butan-2-ol

- 2-Butanol, 4-[(1,3-dimethylbutyl)amino]-

- 4-(4-methylpentan-2-yl)aminobutan-2-ol

-

- インチ: 1S/C10H23NO/c1-8(2)7-9(3)11-6-5-10(4)12/h8-12H,5-7H2,1-4H3

- InChIKey: KMOOIKQKJLIZDU-UHFFFAOYSA-N

- ほほえんだ: OC(C)CCNC(C)CC(C)C

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 6

- 複雑さ: 104

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 32.299

4-(4-methylpentan-2-yl)aminobutan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-161921-0.5g |

4-[(4-methylpentan-2-yl)amino]butan-2-ol |

1339136-16-1 | 0.5g |

$713.0 | 2023-06-08 | ||

| Enamine | EN300-161921-10000mg |

4-[(4-methylpentan-2-yl)amino]butan-2-ol |

1339136-16-1 | 10000mg |

$2701.0 | 2023-09-23 | ||

| Enamine | EN300-161921-10.0g |

4-[(4-methylpentan-2-yl)amino]butan-2-ol |

1339136-16-1 | 10g |

$3191.0 | 2023-06-08 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01002384-1g |

4-[(4-Methylpentan-2-yl)amino]butan-2-ol |

1339136-16-1 | 95% | 1g |

¥3717.0 | 2023-04-03 | |

| Enamine | EN300-161921-2.5g |

4-[(4-methylpentan-2-yl)amino]butan-2-ol |

1339136-16-1 | 2.5g |

$1454.0 | 2023-06-08 | ||

| Enamine | EN300-161921-5.0g |

4-[(4-methylpentan-2-yl)amino]butan-2-ol |

1339136-16-1 | 5g |

$2152.0 | 2023-06-08 | ||

| Enamine | EN300-161921-100mg |

4-[(4-methylpentan-2-yl)amino]butan-2-ol |

1339136-16-1 | 100mg |

$553.0 | 2023-09-23 | ||

| Enamine | EN300-161921-50mg |

4-[(4-methylpentan-2-yl)amino]butan-2-ol |

1339136-16-1 | 50mg |

$528.0 | 2023-09-23 | ||

| Enamine | EN300-161921-250mg |

4-[(4-methylpentan-2-yl)amino]butan-2-ol |

1339136-16-1 | 250mg |

$579.0 | 2023-09-23 | ||

| Enamine | EN300-161921-1000mg |

4-[(4-methylpentan-2-yl)amino]butan-2-ol |

1339136-16-1 | 1000mg |

$628.0 | 2023-09-23 |

4-(4-methylpentan-2-yl)aminobutan-2-ol 関連文献

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

1339136-16-1 (4-(4-methylpentan-2-yl)aminobutan-2-ol) 関連製品

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬